4-(4-{[4-(4-Aminophenoxy)phenyl](phenyl)phosphanyl}phenoxy)aniline
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Overview
Description
4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline is a complex organic compound with a molecular formula of C30H25N2O3P. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenol with 4-chloronitrobenzene to form 4-(4-nitrophenoxy)aniline. This intermediate is then reduced to 4-(4-aminophenoxy)aniline. The final step involves the reaction of 4-(4-aminophenoxy)aniline with diphenylphosphine chloride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s aromatic rings and functional groups allow it to interact with biological macromolecules, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{[4-(4-Aminophenoxy)phenyl]sulfonyl}phenoxy)aniline
- 4,4’-Bis(4-aminophenoxy)diphenyl sulfone
- 4-Phenoxyaniline
Uniqueness
4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline is unique due to the presence of the phosphanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications such as catalysis and material science .
Properties
Molecular Formula |
C30H25N2O2P |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[4-[[4-(4-aminophenoxy)phenyl]-phenylphosphanyl]phenoxy]aniline |
InChI |
InChI=1S/C30H25N2O2P/c31-22-6-10-24(11-7-22)33-26-14-18-29(19-15-26)35(28-4-2-1-3-5-28)30-20-16-27(17-21-30)34-25-12-8-23(32)9-13-25/h1-21H,31-32H2 |
InChI Key |
SEZHCYXOUUNQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C4=CC=C(C=C4)OC5=CC=C(C=C5)N |
Origin of Product |
United States |
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